1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone
CAS No.:
VCID: VC13449219
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
![1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone -](/images/structure/VC13449219.png)
Description |
1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone is a compound belonging to the class of piperidine derivatives. These compounds are of significant interest in drug design due to their ability to interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of an ethanone functional group in this compound suggests potential for diverse chemical reactions, which are crucial for developing derivatives with enhanced pharmacological properties. Synthesis MethodsThe synthesis of 1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone typically involves the reaction of piperidine derivatives with various alkylating agents. A common synthetic route may include the following steps:
Potential ApplicationsPiperidine derivatives, including 1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone, have potential applications in various fields due to their ability to interact with biological systems. These interactions are crucial for developing pharmaceutical agents that can target specific neurotransmitter receptors or enzymes. Research Findings and Future DirectionsResearch into similar compounds suggests that modifications to the piperidine ring can significantly alter binding affinity and selectivity. This property is essential for understanding the compound's behavior in biological systems and its potential formulation into pharmaceutical agents. Future studies should focus on exploring the pharmacological properties of this compound and its derivatives, as well as conducting in vitro and in vivo experiments to assess its efficacy and safety. Comparison with Related CompoundsOther compounds in the piperidine derivative class, such as 1-[3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone, have been studied for their chemical and biological properties. For example, 1-[3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone has a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol . Comparing these compounds can provide insights into how structural modifications affect biological activity. |
---|---|
Product Name | 1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone |
Molecular Formula | C12H24N2O2 |
Molecular Weight | 228.33 g/mol |
IUPAC Name | 1-[3-[[ethyl(2-hydroxyethyl)amino]methyl]piperidin-1-yl]ethanone |
Standard InChI | InChI=1S/C12H24N2O2/c1-3-13(7-8-15)9-12-5-4-6-14(10-12)11(2)16/h12,15H,3-10H2,1-2H3 |
Standard InChIKey | NVNIYXZNJHWZNS-UHFFFAOYSA-N |
SMILES | CCN(CCO)CC1CCCN(C1)C(=O)C |
Canonical SMILES | CCN(CCO)CC1CCCN(C1)C(=O)C |
PubChem Compound | 66565463 |
Last Modified | Jan 05 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume